molecular formula C19H26FN5O3 B2825656 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one CAS No. 2380097-97-0

4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one

Cat. No. B2825656
CAS RN: 2380097-97-0
M. Wt: 391.447
InChI Key: MEKFTNXYNAVSDK-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C19H26FN5O3 . It’s also known as BLU-667 or Pralsetinib , which is a highly efficient and selective RET (c-RET) inhibitor .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its SMILES notation: [C@]1 (OC) (C (N [C@H] (C2=CC=C (N3C=C (F)C=N3)N=C2)C)=O)CC [C@H] (C2=NC (NC3C=C ©NN=3)=CC ©=N2)CC1 . The InChIKey for this compound is GBLBJPZSROAGMF-BATDWUPUSA-N .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . It’s soluble in DMSO at a concentration of ≥ 100 mg/mL (187.41 mM), but it’s insoluble in water .

Mechanism of Action

The compound acts as a RET (c-RET) inhibitor, with an IC50 value of 0.4 nM for WT RET (c-RET) . It can specifically inhibit RET signaling and is more effective at inhibiting cell proliferation in cells with RET mutations compared to other multi-kinase inhibitors .

Safety and Hazards

The compound is labeled with the GHS07 hazard symbol, and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The compound has shown promising results in inhibiting various RET mutations and fusion-driven NSCLC and thyroid cancer xenografts in vivo . It also has good tolerance in in vivo experiments . Therefore, it may have potential applications in the treatment of cancers with RET mutations.

properties

IUPAC Name

4-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN5O3/c1-13-17(20)18(22-12-21-13)23-4-6-24(7-5-23)19(27)14-10-16(26)25(11-14)15-2-8-28-9-3-15/h12,14-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKFTNXYNAVSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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